molecular formula C6H12O6 B583695 D-Galactose-1-d CAS No. 64267-73-8

D-Galactose-1-d

Cat. No. B583695
CAS RN: 64267-73-8
M. Wt: 181.162
InChI Key: WQZGKKKJIJFFOK-RUIMULFXSA-N
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Description

D-Galactose-1-d is a variant of D-Galactose . D-Galactose is a monosaccharide sugar that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is a C4 epimer of glucose . D-Galactose-1-d has a molecular weight of 181.16 .


Synthesis Analysis

D-Galactose can be utilized through microbial fermentation and enzyme-catalyzed conversion . The biotechnological processes for galactose utilization have been extensively reviewed . The studies focus on two main research directions: microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .


Molecular Structure Analysis

D-Galactose exists in aqueous solution in two predominant α and β-pyranose forms . It is a reducing sugar, which readily participates in the Maillard browning reaction . The molecule usually occurs in nature in D-configuration .


Chemical Reactions Analysis

D-Galactose-1-d is involved in several chemical reactions. For instance, D-galactose 1-dehydrogenase is an enzyme that catalyzes the chemical reaction of D-galactose . Another example is the hydrolysis reactions of α-D-galactose 1 phosphate .


Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It has a melting point of 168-170 °C . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .

Scientific Research Applications

Drug Delivery

D-Galactose has been investigated as a powerful scaffold for drug delivery due to its distinctive properties and interactions with specific cell receptors . In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Diagnostics

Galactose has also been found to be useful in diagnostics . Specifically, diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .

Theranostics

Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities . This allows for the simultaneous treatment and monitoring of diseases, providing a more comprehensive approach to patient care .

Biomass Fuel Production

D-Galactose is useful as a raw material for biomass fuel production . It is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . The biotechnological processes for galactose utilization include microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .

Low-Calorie Sweetener Production

D-Galactose can be used for the production of low-calorie sweeteners . D-Tagatose is a promising low-calorie alternative to sugar . Recent studies have focused on the characterization and genetic modification of L-arabinose isomerase to improve the bioconversion of D-galactose to D-tagatose .

Metabolic Assays

The metabolism of galactose may be relevant to the study of aging, inflammation, and metabolic disorders . It is intended for a variety of applications from in vitro metabolic assays to HPLC .

Mechanism of Action

Target of Action

D-Galactose-1-d primarily targets the enzymes involved in the Leloir pathway, which is responsible for the metabolism of galactose . The key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4 epimerase . These enzymes play a crucial role in the conversion of galactose to glucose-1-phosphate .

Mode of Action

D-Galactose-1-d is phosphorylated by the enzyme galactokinase (GALK) to form D-Galactose-1-phosphate . This compound then interacts with its targets, primarily the enzymes in the Leloir pathway, leading to changes in their activity . For instance, galactose-1-phosphate uridylyltransferase (GALT) facilitates the conversion of galactose-1-phosphate to glucose-1-phosphate .

Biochemical Pathways

The primary biochemical pathway affected by D-Galactose-1-d is the Leloir pathway . This pathway is responsible for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis for energy production . The pathway involves several steps, including the conversion of alpha-D-galactose to galactose-1-phosphate by galactokinase, and the subsequent conversion to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase .

Pharmacokinetics

It is known that galactose, in general, can be metabolized and excreted from the body within about 8 hours after ingestion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-1-d and their impact on bioavailability would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The action of D-Galactose-1-d leads to molecular and cellular effects. For instance, D-Galactose-1-d can cause oxidative stress, inflammation, apoptosis, and tissue pathological injury in aging mice . It can also lead to memory impairment, oxidative stress, neuro-inflammation, and histological alterations .

Action Environment

The action, efficacy, and stability of D-Galactose-1-d can be influenced by environmental factors. For example, chronic exposure to D-Galactose-1-d has been used to induce aging in animal models . The environment in which the compound is administered, such as the presence of other compounds or specific physiological conditions, can also affect its action .

Safety and Hazards

D-Galactose may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

properties

IUPAC Name

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RUIMULFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745860
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64267-73-8
Record name D-(C~1~-~2~H)Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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